2',4',5'-Trimethylacetophenone chemical properties and structure
2',4',5'-Trimethylacetophenone chemical properties and structure
An In-depth Technical Guide to 2',4',5'-Trimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to 2',4',5'-Trimethylacetophenone. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate or building block.
Chemical Structure and Identifiers
2',4',5'-Trimethylacetophenone, also known as 1-(2,4,5-trimethylphenyl)ethanone, is an aromatic ketone. The structure consists of an acetophenone core substituted with three methyl groups at the 2, 4, and 5 positions of the benzene ring.
Table 1: Chemical Identifiers for 2',4',5'-Trimethylacetophenone
| Identifier | Value |
| IUPAC Name | 1-(2,4,5-trimethylphenyl)ethanone[1][2][3] |
| CAS Number | 2040-07-5[2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₄O[2][3][4][5][6] |
| Molecular Weight | 162.23 g/mol [1][2][4][5] |
| Canonical SMILES | CC1=CC(=C(C=C1C)C(=O)C)C[1][2] |
| InChI | InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3[1][6] |
| InChIKey | GENBEGZNCBFHSU-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
2',4',5'-Trimethylacetophenone is a liquid at room temperature.[8] A summary of its key physical and chemical properties is presented below.
Table 2: Physicochemical Properties of 2',4',5'-Trimethylacetophenone
| Property | Value | Unit | Source |
| Physical State | Liquid | - | [8] |
| Melting Point | 10.5 | °C | [2] |
| Boiling Point | 246.5 | °C | [2][9] |
| Density | 0.975 | g/cm³ | [4] |
| Refractive Index | 1.5390 (at 20°C) | - | [10] |
| Flash Point | 125 | °F | [10] |
| Vapor Pressure | 0.027 | mmHg (at 25°C) | [10] |
| GHS Classification | Flammable liquid and vapor (Warning) | - | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2',4',5'-Trimethylacetophenone.
Table 3: Spectroscopic Data for 2',4',5'-Trimethylacetophenone
| Technique | Data Highlights |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: ~1680 cm⁻¹ (C=O stretch, aryl ketone), ~2950-2850 cm⁻¹ (C-H stretch, alkyl), ~1610 cm⁻¹ (C=C stretch, aromatic). IR spectra are available on databases such as SpectraBase.[1] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight. A prominent peak is observed at m/z = 147, resulting from the loss of a methyl group ([M-15]⁺).[6] |
| ¹H NMR Spectroscopy | Predicted Signals (CDCl₃): Two singlets for the two aromatic protons. Three singlets for the three methyl groups attached to the aromatic ring. One singlet for the acetyl methyl group protons. |
| ¹³C NMR Spectroscopy | Predicted Signals (CDCl₃): A signal for the carbonyl carbon (~200 ppm). Signals for the six aromatic carbons (four substituted, two unsubstituted). Signals for the three aromatic methyl carbons. A signal for the acetyl methyl carbon. |
Note: NMR predictions are based on chemical structure and should be confirmed with experimental data.
Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of 2',4',5'-Trimethylacetophenone.
Synthesis via Friedel-Crafts Acylation
This compound is efficiently synthesized via the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[11][12]
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.
-
Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Addition: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.
-
Arene Addition: After the initial addition is complete, add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2',4',5'-Trimethylacetophenone.
Characterization Methods
Protocol for Analytical Sample Preparation:
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Infrared (IR) Spectroscopy: For liquid samples, a small drop can be placed between two salt (NaCl or KBr) plates or analyzed using an ATR-FTIR spectrometer.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or DCM). Inject a small volume (e.g., 1 µL) into the GC-MS system to determine purity and confirm the molecular weight.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of 2',4',5'-Trimethylacetophenone.
References
- 1. 1-(2,4,5-Trimethylphenyl)ethan-1-one | C11H14O | CID 74878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4',5'-Trimethylacetophenone (2040-07-5) for sale [vulcanchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. (2',4',5'-Trimethyl)acetophenone | 2040-07-5 | FT71144 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 8. 2',4',5'-三甲基苯乙酮|2',4',5'-Trimethylacetophenone|2040-07-5|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
- 9. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 10. echemi.com [echemi.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. ijcps.org [ijcps.org]
- 13. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
